



# physicochemical properties of 8hydroxyquinoline in aqueous solution

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Compound of Interest		
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An In-depth Technical Guide to the Physicochemical Properties of **8-Hydroxyquinoline** in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **8-hydroxyquinoline** (also known as oxine) in aqueous solutions. The data and protocols presented are essential for applications in analytical chemistry, drug development, and material science, where understanding the behavior of this versatile chelating agent is critical.

### **General Properties**

**8-Hydroxyquinoline** is a monoprotic bidentate chelating agent consisting of a quinoline scaffold substituted with a hydroxyl group at the 8-position.[1][2] This structure, featuring both a nitrogen atom in the heterocyclic ring and an adjacent hydroxyl group, allows it to form stable complexes with a wide variety of metal ions.[3][4]

# **Quantitative Physicochemical Data**

The key physicochemical parameters of **8-hydroxyquinoline** in an aqueous environment are summarized below. These values are critical for predicting its behavior in biological systems and for the development of analytical methods.

Table 1: Summary of Physicochemical Properties



Property	Value	Conditions	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO	-	[3]
Molar Mass	145.16 g/mol	-	[3][5]
Aqueous Solubility	0.56 g/L (556 mg/L)	25 °C	[6][7]
pKaı (Pyridine N-H+)	~5.02 - 5.13	20-25 °C	[1]
pKa <sub>2</sub> (Phenolic O-H)	~9.89 - 9.9	25 °C	[1][5]
LogP (octanol/water)	1.85 - 2.02	20-25 °C	[7][8][9]
Appearance	White to pale yellow crystalline powder	Room Temperature	[1][6][10]

### **Acid-Base Equilibria in Aqueous Solution**

**8-Hydroxyquinoline** is an amphiprotic molecule, meaning it can act as both an acid and a base. Its speciation in aqueous solution is highly dependent on pH, governed by its two pKa values. The pyridine nitrogen is protonated in acidic conditions, while the hydroxyl group is deprotonated in alkaline conditions.

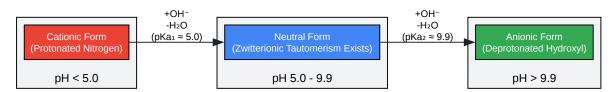


Figure 1: pH-Dependent Speciation of 8-Hydroxyquinoline

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Caption: Figure 1: pH-Dependent Speciation of 8-Hydroxyquinoline

### **Solubility Profile**

**8-Hydroxyquinoline** is sparingly soluble in water but dissolves readily in organic solvents like ethanol, acetone, and chloroform, as well as in aqueous mineral acids.[1][7] Its solubility in



aqueous media is significantly influenced by pH.[10] In acidic solutions (pH < 5), protonation of the quinoline nitrogen increases solubility. Conversely, in alkaline solutions (pH > 9.9), deprotonation of the hydroxyl group to form the quinolinate anion also enhances aqueous solubility.

## **Stability in Aqueous Solution**

- Light Sensitivity: 8-Hydroxyquinoline darkens upon exposure to light.[1][6]
- Photolytic Degradation: In aqueous solutions exposed to simulated daylight, the photolytic degradation half-life ranges from 40 to 64 hours.
- Chemical Stability: The compound is generally stable but is incompatible with strong oxidizing agents.[1] Its primary reactivity in solution involves the formation of metal chelates.

### **Spectroscopic Properties**

6.1 UV-Visible Spectroscopy

The neutral form of **8-hydroxyquinoline** in alcohol exhibits maximum absorption ( $\lambda$ max) at approximately 240 nm and 308 nm, corresponding to  $\pi \to \pi^*$  transitions.[6] The absorption spectrum is pH-dependent due to the different species present in solution. Chelation with metal ions typically results in a bathochromic (red) shift of the absorption maxima. For instance, the Cd(II)-**8-hydroxyquinoline** complex shows a  $\lambda$ max at 400 nm, a significant shift from the free ligand.[11]

Table 2: UV-Visible Absorption Data



Species	Solvent/Mediu m	λmax (nm)	Molar Absorptivity (ε)	Source(s)
8- Hydroxyquinoline	Ethanol	240, 308	$\log \varepsilon = 4.60, 3.47$	[6]
8- Hydroxyquinoline	Aqueous (micellar)	344	-	[11]
Cd(II)-8-HQ Complex	Aqueous (micellar)	400	$0.75 \times 10^4 \text{ L}$ mol <sup>-1</sup> cm <sup>-1</sup>	[11]

#### 6.2 Fluorescence Spectroscopy

In aqueous solutions, **8-hydroxyquinoline** itself is a very weak fluorophore.[12] This is attributed to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen, which provides a non-radiative decay pathway.[4]

However, upon chelation with metal ions (e.g., Al³+, Zn²+, Mg²+), the hydroxyl proton is displaced, inhibiting the ESIPT process. This results in a rigid complex that often exhibits strong fluorescence, a property widely exploited in the development of fluorescent sensors for metal ion detection.[3][13] The fluorescence emission of various species has been reported in the 330-410 nm range, with some studies noting the development of a new band around 500 nm depending on the excitation wavelength and solvent environment.

### **Experimental Protocols**

7.1 Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of **8-hydroxyquinoline** in water.

 Preparation: Add an excess amount of solid 8-hydroxyquinoline to a known volume of purified water (e.g., 10 mL) in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). The excess solid ensures that equilibrium is reached.

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- Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C ± 0.5 °C) using a
  mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure
  equilibrium is achieved.
- Phase Separation: After equilibration, allow the suspension to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solids to sediment.
   Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
- Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid disturbing the sediment. Filtration of the supernatant through a 0.22 µm chemically inert filter (e.g., PTFE) is recommended to remove any remaining particulates.
- Quantification: Analyze the concentration of **8-hydroxyquinoline** in the filtered supernatant using a validated analytical method, such as:
  - HPLC-UV: Use a C18 or specialized mixed-mode column.[14][15] A mobile phase of acetonitrile and an acidic buffer (e.g., 0.1% phosphoric acid) is suitable, with UV detection around 250 nm.[15]
  - UV-Vis Spectrophotometry: Measure the absorbance at a predetermined λmax (e.g., ~310 nm) and calculate the concentration using a standard calibration curve prepared in the same aqueous medium.
- Calculation: The measured concentration represents the aqueous solubility of 8hydroxyquinoline at the specified temperature.



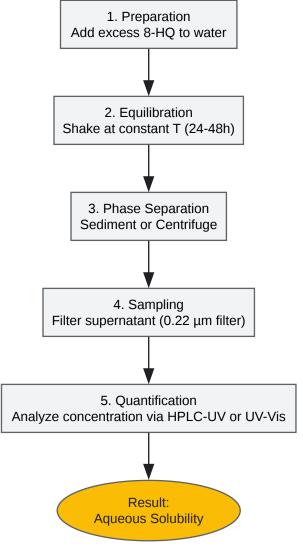


Figure 2: Workflow for Shake-Flask Solubility Determination

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Caption: Figure 2: Workflow for Shake-Flask Solubility Determination

7.2 Protocol: Determination of pKa by Potentiometric Titration

This method determines the pKa values by monitoring pH changes during titration with a strong acid and base.

 Solution Preparation: Prepare a solution of 8-hydroxyquinoline of known concentration (e.g., 0.01 M) in a suitable solvent system, such as a water-methanol mixture, to ensure complete dissolution. Record the exact volume.



- Initial Acidification: Add a known excess of standardized strong acid (e.g., 0.1 M HCl) to the solution to ensure both the pyridine nitrogen and hydroxyl group are fully protonated.
- Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.
- Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments. Record the pH value and the volume of titrant added after each addition, allowing the reading to stabilize.
- Data Analysis:
  - Plot the measured pH versus the volume of NaOH added. Two equivalence points will be observed.
  - The first equivalence point corresponds to the neutralization of the excess strong acid.
  - The second equivalence point corresponds to the deprotonation of the protonated pyridine nitrogen. The pH at the half-equivalence point (midway between the first and second equivalence points) is equal to pKa<sub>1</sub>.
  - The third equivalence point corresponds to the deprotonation of the phenolic hydroxyl group. The pH at the half-equivalence point (midway between the second and third equivalence points) is equal to pKa<sub>2</sub>.
  - Alternatively, use the first derivative of the titration curve ( $\Delta pH/\Delta V$ ) to accurately locate the equivalence points.

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